2-Fluoro-5-(2-methylpropoxy)phenol
Description
2-Fluoro-5-(2-methylpropoxy)phenol is a fluorinated phenolic compound characterized by a fluorine atom at the 2-position and a 2-methylpropoxy (isobutoxy) group at the 5-position of the aromatic ring. This substitution pattern imparts unique physicochemical properties, such as altered acidity, solubility, and electronic effects, which are critical for applications in medicinal chemistry and material science.
Properties
IUPAC Name |
2-fluoro-5-(2-methylpropoxy)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO2/c1-7(2)6-13-8-3-4-9(11)10(12)5-8/h3-5,7,12H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEHWXIBDQWCJIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC(=C(C=C1)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-(2-methylpropoxy)phenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available phenol derivatives.
Fluorination: Introduction of the fluorine atom is achieved through electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Etherification: The 2-methylpropoxy group is introduced via an etherification reaction. This can be done using 2-methylpropanol and an appropriate base (e.g., sodium hydride) to form the ether linkage.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) ensures consistent product quality.
Types of Reactions:
Oxidation: The phenolic group can undergo oxidation to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the fluorine atom or the phenolic group, leading to defluorination or hydrogenation products.
Substitution: The compound can participate in nucleophilic aromatic substitution (SNAr) reactions, where the fluorine atom is replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or thiourea under basic conditions.
Major Products:
Oxidation: Quinones or hydroquinones.
Reduction: Defluorinated phenols or fully hydrogenated products.
Substitution: Amino- or thio-substituted phenols.
Scientific Research Applications
2-Fluoro-5-(2-methylpropoxy)phenol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory or antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-(2-methylpropoxy)phenol involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with active sites, while the 2-methylpropoxy group influences its lipophilicity and membrane permeability. These interactions can modulate biological pathways, leading to specific physiological effects.
Comparison with Similar Compounds
Key Observations :
- Acidity: The trifluoromethyl group in 2-fluoro-5-(trifluoromethyl)phenol lowers the pKa significantly compared to alkoxy-substituted analogs due to its electron-withdrawing nature .
- Solubility : Alkoxy groups (e.g., 2-methylpropoxy) enhance lipophilicity, favoring membrane permeability, while methoxy derivatives exhibit higher polarity .
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